

An In-Depth Technical Guide to (Phenylsulfonyl)acetonitrile: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: (Phenylsulfonyl)acetonitrile

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Abstract

(Phenylsulfonyl)acetonitrile, a versatile bifunctional reagent, holds a significant position in synthetic organic chemistry. Its unique structure, featuring both a nitrile group and a phenylsulfonyl moiety, imparts a high degree of reactivity and makes it a valuable building block for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, key synthetic applications, and the emerging biological significance of **(Phenylsulfonyl)acetonitrile** and its derivatives, tailored for professionals in chemical research and drug development.

Nomenclature and Chemical Identity

(Phenylsulfonyl)acetonitrile is systematically known as 2-(benzenesulfonyl)acetonitrile according to IUPAC nomenclature. It is most commonly identified in chemical literature and commercial catalogs by its CAS Registry Number.

| Identifier | Value |
|-------------------|---|
| CAS Number | 7605-28-9[1] |
| IUPAC Name | 2-(benzenesulfonyl)acetonitrile[2] |
| Molecular Formula | C ₈ H ₇ NO ₂ S[2][3] |
| Molecular Weight | 181.21 g/mol [2] |
| InChI Key | ZFCFFNGBCVAUDE-UHFFFAOYSA-N[1][3] |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)CC#N[2] |

A variety of synonyms are also used to refer to this compound, including:

- Benzenesulfonylacetonitrile[3]
- Cyanomethyl phenyl sulfone[3]
- NSC 51007[3]
- 2-(Phenylsulfonyl)ethanenitrile[2]

Physicochemical Properties

(Phenylsulfonyl)acetonitrile is a white to off-white crystalline solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |
|---------------------------|--------------------------------|-----------|
| Melting Point | 112-114 °C | [1][3] |
| Boiling Point (Predicted) | 398.5 ± 34.0 °C | [3] |
| Density (Predicted) | 1.284 ± 0.06 g/cm ³ | [3] |
| Form | Solid, powder to crystal | [1][3] |
| Solubility | Soluble in Methanol | [3] |
| pKa | Data not available | |

Synthesis and Reactivity

The methylene bridge in **(Phenylsulfonyl)acetonitrile** is activated by the adjacent electron-withdrawing sulfonyl and cyano groups, making the protons acidic and readily removable by a base. This property is central to its utility in carbon-carbon bond formation.

Knoevenagel Condensation

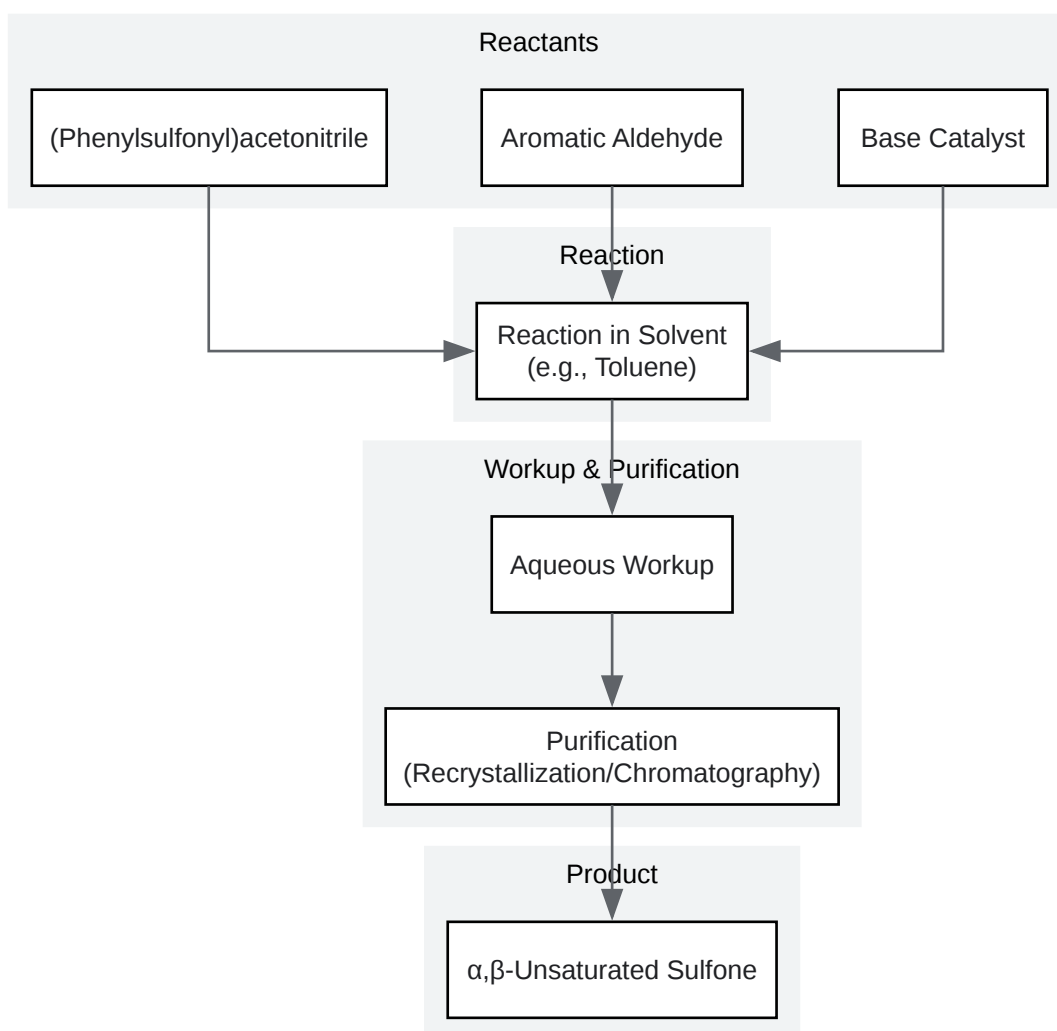
A cornerstone reaction involving **(Phenylsulfonyl)acetonitrile** is the Knoevenagel condensation, where it reacts with aldehydes and ketones to form α,β -unsaturated sulfones.^[4]^[5] This reaction is typically catalyzed by a base.

Experimental Protocol: Knoevenagel Condensation of **(Phenylsulfonyl)acetonitrile** with Benzaldehyde

A general procedure for the Knoevenagel condensation is as follows:

- To a solution of **(Phenylsulfonyl)acetonitrile** (1 equivalent) and an aromatic aldehyde (e.g., benzaldehyde, 1.1 equivalents) in an appropriate solvent such as anhydrous toluene, a catalytic amount of a base (e.g., eQNU, 0.01 equivalents) is added.^[6]
- The reaction mixture is stirred at a suitable temperature, often ranging from room temperature to reflux, until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying of the organic layer over an anhydrous salt like sodium sulfate.
- The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the corresponding α,β -unsaturated sulfone.

The workflow for a typical Knoevenagel condensation is illustrated in the diagram below.



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Caption: Workflow for Knoevenagel Condensation.

Alkylation Reactions

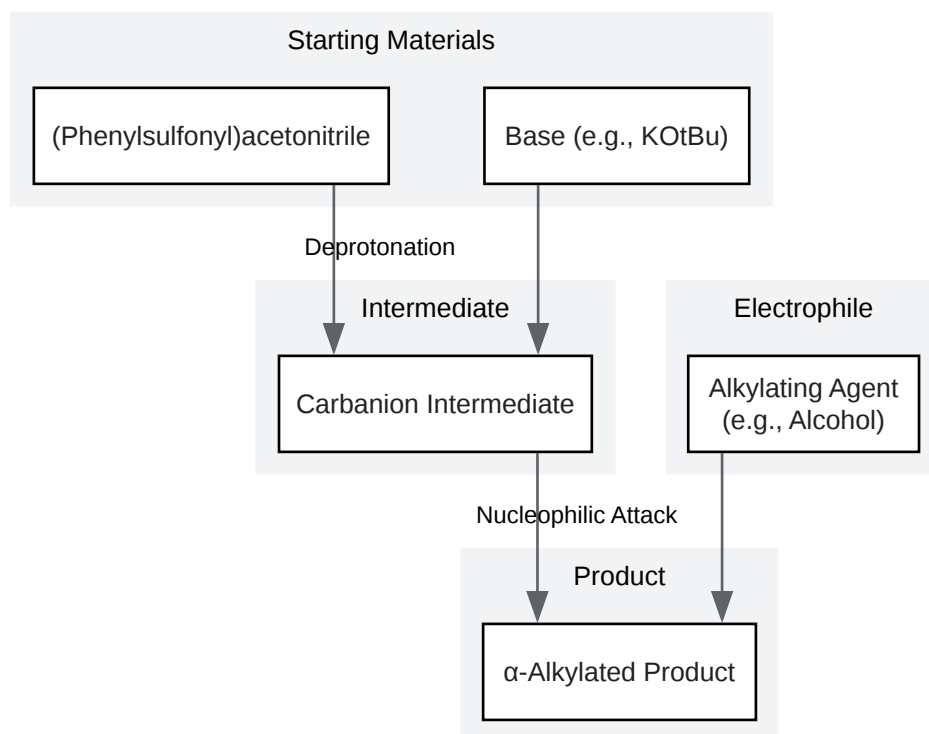
The acidic methylene protons of **(Phenylsulfonyl)acetonitrile** can be readily deprotonated by a suitable base to form a stable carbanion, which can then be alkylated with various electrophiles, such as alkyl halides or alcohols under specific conditions.^[7]

Experimental Protocol: α-Alkylation with Alcohols

A representative procedure for the base-promoted α-alkylation with an alcohol is as follows:

- In a reaction vessel, **(Phenylsulfonyl)acetonitrile** (1 equivalent) is dissolved in a high-boiling solvent like toluene.
- An excess of the desired alcohol (e.g., benzyl alcohol, 3 equivalents) and a strong base (e.g., potassium tert-butoxide, 0.8 equivalents) are added.[7]
- The mixture is heated to a high temperature (e.g., 120 °C) under an inert atmosphere for a specified duration.[7]
- After cooling, the reaction is quenched with a dilute acid and extracted with an organic solvent.
- The combined organic layers are washed, dried, and concentrated. The resulting product is then purified using column chromatography.

The logical relationship in the alkylation of **(Phenylsulfonyl)acetonitrile** is depicted below.



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Caption: Logical flow of the alkylation reaction.

Applications in Drug Discovery and Medicinal Chemistry

While **(Phenylsulfonyl)acetonitrile** itself is primarily a synthetic intermediate, the sulfone and nitrile moieties are present in numerous biologically active molecules. Derivatives synthesized from **(Phenylsulfonyl)acetonitrile** have shown promise in various therapeutic areas.

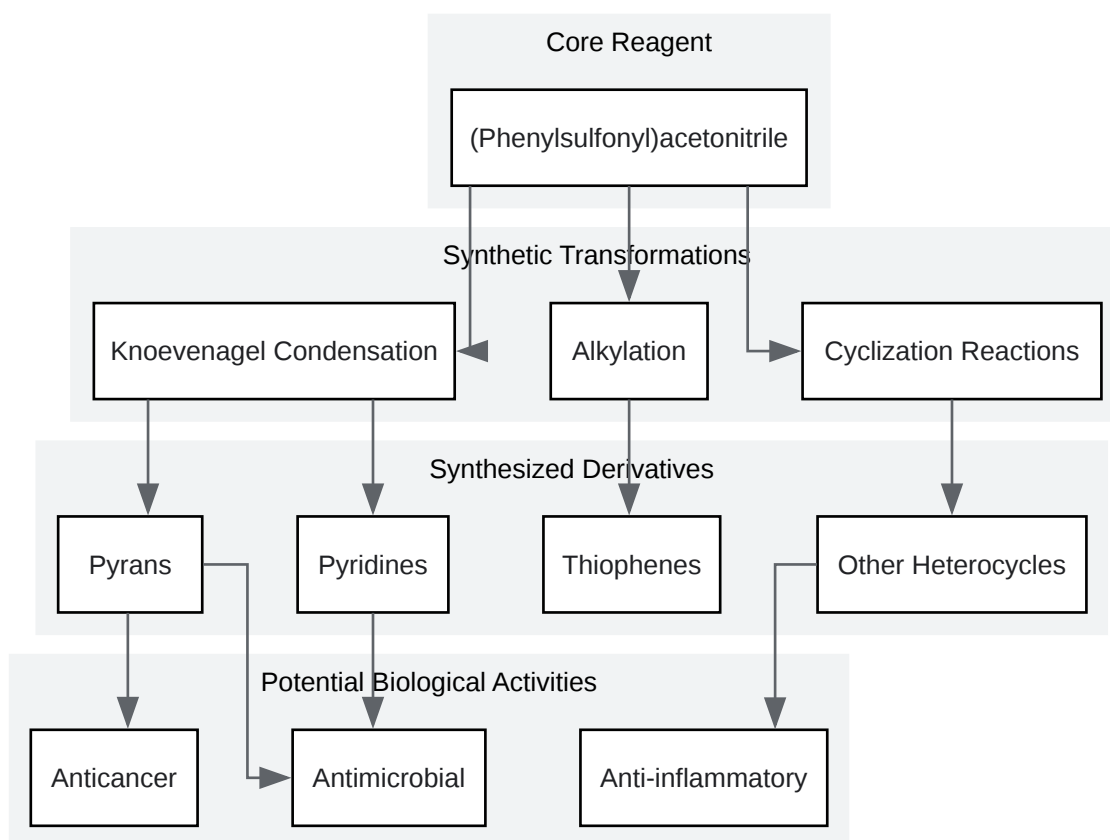
Anticancer and Cytotoxic Activities

The benzenesulfonamide scaffold, which is structurally related to **(Phenylsulfonyl)acetonitrile**, is a well-established pharmacophore in a number of anticancer agents.^[8] Although direct studies on the anticancer activity of **(Phenylsulfonyl)acetonitrile** are limited, derivatives incorporating the benzenesulfonyl moiety have been investigated for their potential as antitumor agents. For instance, certain benzenesulfonamide-bearing imidazole derivatives have demonstrated cytotoxicity against triple-negative breast cancer and melanoma cell lines.^[9] Furthermore, some pyran derivatives synthesized using **(Phenylsulfonyl)acetonitrile** have been noted for their potential anticancer and anti-tumor effects.^[10]

Antimicrobial Activity

Derivatives of **(Phenylsulfonyl)acetonitrile** have also been explored for their antimicrobial properties. The nitrile group is known to enhance the biological activity of drug candidates.^[11] Various heterocyclic compounds synthesized from this starting material, such as pyran derivatives, have shown potential antimicrobial and antifungal activities.^[10]

The general approach to leveraging **(Phenylsulfonyl)acetonitrile** in the synthesis of biologically active compounds is outlined below.



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Caption: Synthetic utility towards bioactive compounds.

Conclusion

(Phenylsulfonyl)acetonitrile is a powerful and versatile reagent in organic synthesis, primarily utilized in the construction of carbon-carbon bonds through reactions like the Knoevenagel condensation and various alkylations. Its ability to serve as a precursor to a diverse range of heterocyclic compounds makes it a valuable tool for medicinal chemists and drug development professionals. While direct biological data on **(Phenylsulfonyl)acetonitrile** is scarce, the demonstrated bioactivities of its derivatives, particularly in the realms of anticancer and antimicrobial research, underscore its importance as a foundational building block in the quest for novel therapeutic agents. Further exploration into the biological effects of novel compounds derived from this reagent is a promising avenue for future research.

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